2-(phenylthio)ethanethiol synthesis from thiophenol and 2-chloroethanol
2-(phenylthio)ethanethiol synthesis from thiophenol and 2-chloroethanol
An In-Depth Technical Guide to the Synthesis of 2-(phenylthio)ethanethiol from Thiophenol and 2-Chloroethanol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(phenylthio)ethanethiol, a bifunctional molecule with applications in materials science and organic synthesis. The primary synthetic route detailed herein is a robust two-step process commencing with the S-alkylation of thiophenol with 2-chloroethanol to yield the intermediate, 2-(phenylthio)ethanol. This intermediate is subsequently converted to the target thiol. This guide delves into the mechanistic underpinnings of each step, provides detailed experimental protocols, and discusses alternative synthetic strategies. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough and practical understanding of this synthesis.
Introduction and Strategic Overview
The synthesis of 2-(phenylthio)ethanethiol from thiophenol and 2-chloroethanol is not a direct, one-pot reaction but is most reliably achieved through a two-step sequence. This strategy is necessitated by the chemoselectivity of the reactants. The initial reaction is a nucleophilic substitution to form a thioether, followed by the conversion of the hydroxyl group to a thiol.
The overall synthetic pathway can be visualized as follows:
Caption: Overall two-step synthesis of 2-(phenylthio)ethanethiol.
This guide will first detail the synthesis of the 2-(phenylthio)ethanol intermediate, followed by a thorough exploration of the methods for its conversion to the final product, 2-(phenylthio)ethanethiol.
Step 1: Synthesis of 2-(phenylthio)ethanol
The formation of 2-(phenylthio)ethanol from thiophenol and 2-chloroethanol is an analogue of the Williamson ether synthesis, proceeding via an SN2 mechanism.[1][2] The key to this reaction is the deprotonation of the weakly acidic thiophenol (pKa ≈ 6.6) to form the highly nucleophilic thiophenolate anion.
Reaction Mechanism
The reaction proceeds in two elementary steps:
-
Deprotonation: A base is used to abstract the acidic proton from the thiol group of thiophenol, generating the thiophenolate anion.
-
Nucleophilic Attack: The thiophenolate anion then acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the chlorine in 2-chloroethanol. This SN2 displacement of the chloride ion results in the formation of the C-S bond and yields 2-(phenylthio)ethanol.
Caption: SN2 mechanism for the synthesis of 2-(phenylthio)ethanol.
Experimental Protocol
This protocol is adapted from general procedures for the S-alkylation of thiols.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Thiophenol | 110.18 | 11.02 g (10.2 mL) | 0.10 |
| 2-Chloroethanol | 80.51 | 8.86 g (7.5 mL) | 0.11 |
| Sodium Hydroxide | 40.00 | 4.40 g | 0.11 |
| Ethanol | 46.07 | 100 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of ethanol.
-
While stirring, add 4.40 g (0.11 mol) of sodium hydroxide pellets to the ethanol. Stir until the sodium hydroxide is completely dissolved.
-
To the ethanolic sodium hydroxide solution, add 11.02 g (0.10 mol) of thiophenol dropwise at room temperature. The formation of sodium thiophenolate will be observed.
-
After the addition of thiophenol is complete, add 8.86 g (0.11 mol) of 2-chloroethanol to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 100 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-(phenylthio)ethanol.
-
The crude product can be purified by vacuum distillation to obtain a colorless to pale yellow oil.
Expected Yield: 80-90%
Step 2: Conversion of 2-(phenylthio)ethanol to 2-(phenylthio)ethanethiol
The transformation of the hydroxyl group of 2-(phenylthio)ethanol into a thiol group is a critical step. Several reliable methods exist for this conversion. The most common and robust method involves the activation of the alcohol as a sulfonate ester (tosylate or mesylate) followed by nucleophilic substitution with a sulfur nucleophile.
Method A: Via a Tosylate Intermediate and Thiourea
This is a widely used and high-yielding method for converting alcohols to thiols.[4]
3.1.1. Reaction Mechanism
This process involves three key stages:
-
Tosylation: The hydroxyl group of 2-(phenylthio)ethanol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form a tosylate. The tosylate is an excellent leaving group.
-
Isothiouronium Salt Formation: The tosylated intermediate is then treated with thiourea. The sulfur atom of thiourea acts as a nucleophile and displaces the tosylate group in an SN2 reaction, forming a stable S-alkylisothiouronium salt.[5][6]
-
Hydrolysis: The isothiouronium salt is subsequently hydrolyzed under basic conditions (e.g., with NaOH) to yield the final product, 2-(phenylthio)ethanethiol, along with urea and sodium tosylate as byproducts.[4]
Caption: Conversion of alcohol to thiol via tosylate and thiourea.
3.1.2. Experimental Protocol
Part 1: Tosylation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(phenylthio)ethanol | 154.23 | 15.42 g | 0.10 |
| p-Toluenesulfonyl chloride | 190.65 | 21.0 g | 0.11 |
| Pyridine | 79.10 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Hydrochloric Acid (1M) | 36.46 | As needed | - |
Procedure:
-
Dissolve 15.42 g (0.10 mol) of 2-(phenylthio)ethanol in 50 mL of pyridine in a flask cooled in an ice bath.
-
Slowly add 21.0 g (0.11 mol) of p-toluenesulfonyl chloride in portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Pour the reaction mixture into 200 mL of ice-cold 1M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate. The product is often used in the next step without further purification.
Part 2: Thiol Synthesis
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Tosylate | 308.42 | ~0.10 mol | ~0.10 |
| Thiourea | 76.12 | 8.37 g | 0.11 |
| Ethanol | 46.07 | 150 mL | - |
| Sodium Hydroxide | 40.00 | 12.0 g | 0.30 |
| Water | 18.02 | 50 mL | - |
Procedure:
-
Dissolve the crude tosylate from the previous step in 150 mL of ethanol in a round-bottom flask.
-
Add 8.37 g (0.11 mol) of thiourea to the solution.
-
Heat the mixture to reflux for 4-6 hours. The formation of the isothiouronium salt may be observed as a precipitate.
-
After cooling, add a solution of 12.0 g (0.30 mol) of sodium hydroxide in 50 mL of water to the reaction mixture.
-
Heat the mixture to reflux for another 2-3 hours to effect hydrolysis.
-
Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Acidify the remaining aqueous solution carefully with 6M HCl to pH ~1-2.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
After filtration, remove the solvent under reduced pressure. The crude 2-(phenylthio)ethanethiol can be purified by vacuum distillation.
Expected Yield: 60-75% over two steps.
Method B: The Mitsunobu Reaction
The Mitsunobu reaction offers a one-pot conversion of the alcohol to the corresponding thiol with inversion of stereochemistry (though not relevant for this achiral substrate).[2][7][8] It utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[9] Thioacetic acid is a common sulfur nucleophile in this reaction, yielding a thioacetate intermediate which is then hydrolyzed.
3.2.1. Reaction Mechanism
The Mitsunobu reaction mechanism is complex, but in essence, the PPh₃ and DEAD react to form a phosphonium salt, which then activates the alcohol. The deprotonated thioacetic acid (thioacetate) then acts as the nucleophile to displace the activated hydroxyl group, forming the thioacetate. Subsequent hydrolysis cleaves the acetyl group to give the free thiol.
3.2.2. Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(phenylthio)ethanol | 154.23 | 7.71 g | 0.05 |
| Triphenylphosphine (PPh₃) | 262.29 | 15.74 g | 0.06 |
| Thioacetic Acid | 76.12 | 4.57 g (4.5 mL) | 0.06 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 12.13 g (12.3 mL) | 0.06 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - |
| Sodium Hydroxide (1M) | 40.00 | As needed | - |
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 7.71 g (0.05 mol) of 2-(phenylthio)ethanol, 15.74 g (0.06 mol) of triphenylphosphine, and 4.57 g (0.06 mol) of thioacetic acid to 150 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 12.13 g (0.06 mol) of DIAD dropwise to the stirred solution. An exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the THF under reduced pressure.
-
To the residue, add 100 mL of 1M aqueous sodium hydroxide and stir vigorously for 2-3 hours to hydrolyze the thioacetate.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution. The crude product will contain triphenylphosphine oxide and the reduced DIAD byproduct. Purification can be achieved by column chromatography on silica gel followed by vacuum distillation.
Expected Yield: 50-70%
Characterization of 2-(phenylthio)ethanethiol
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Key signals in the ¹H NMR would include the aromatic protons, the two methylene groups (as triplets), and the thiol proton (a broad singlet).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic S-H stretching vibration (typically around 2550-2600 cm⁻¹).
Safety Considerations
-
Thiophenol: Is toxic, has a strong, unpleasant odor, and is readily absorbed through the skin. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Chloroethanol: Is toxic and a skin and eye irritant. Handle with care in a fume hood.
-
Sodium Hydroxide: Is corrosive. Avoid contact with skin and eyes.
-
Pyridine: Is flammable, toxic, and has a strong odor. Use in a well-ventilated fume hood.
-
DIAD/DEAD: Are toxic and potentially explosive when heated. Handle with care.
-
Thiourea: Is a suspected carcinogen.
-
General: All reactions should be performed in a well-ventilated fume hood. Appropriate PPE should be worn at all times.
Conclusion
The synthesis of 2-(phenylthio)ethanethiol is effectively accomplished through a two-step process involving the initial S-alkylation of thiophenol with 2-chloroethanol to form 2-(phenylthio)ethanol, followed by the conversion of the alcohol functionality to a thiol. The most reliable method for this second step is the activation of the alcohol as a tosylate and subsequent displacement with thiourea, followed by basic hydrolysis. The Mitsunobu reaction presents a viable, albeit more reagent-intensive, alternative. Careful execution of the experimental protocols and purification steps is crucial for obtaining a high yield of the pure product.
References
-
Organic Syntheses. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
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Indian Academy of Sciences. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences, 136(67). Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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ResearchGate. (2003). Conversion of Alcohols to Thiols via Tosylate Intermediates. Synthesis, 2003(4), 509-512. Retrieved from [Link]
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Reddit. (2016). Making thiol from alcohol by using thiourea. r/chemhelp. Retrieved from [Link]
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SID. (n.d.). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Retrieved from [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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